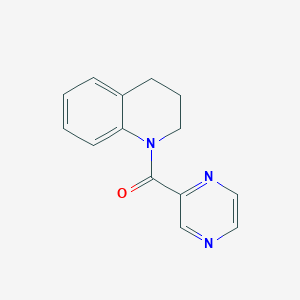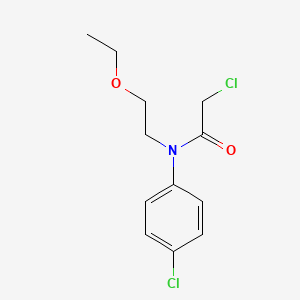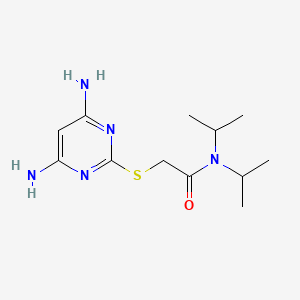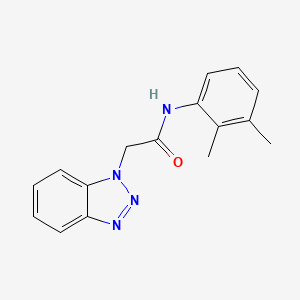methanone](/img/structure/B7638604.png)
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used for recreational purposes due to its mild stimulant and hallucinogenic effects. However, TFMPP also has potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors, which are located in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala. Activation of these receptors leads to changes in the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in the levels of various neurotransmitters and hormones. This compound has also been reported to produce mild hallucinogenic effects, such as changes in perception, thought, and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research is its ability to selectively activate specific serotonin receptors, which allows researchers to study the effects of these receptors on behavior and physiology. However, this compound also has limitations, such as its potential for producing non-specific effects and its limited availability and high cost.
Direcciones Futuras
There are several future directions for the use of [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research. One area of interest is the development of new drugs that target specific serotonin receptors for the treatment of various psychiatric and neurological disorders. Another direction is the investigation of the role of serotonin receptors in the regulation of social behavior and cognition. Additionally, this compound could be used as a tool to study the effects of psychoactive drugs on the developing brain and to identify potential risks and benefits of these drugs.
Métodos De Síntesis
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified using various techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone has been used in scientific research to study the mechanisms of action of psychoactive drugs and their effects on the brain. Specifically, this compound has been used as a tool to investigate the role of serotonin receptors in the regulation of mood and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are known to be involved in the modulation of anxiety, depression, and psychosis.
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWPAJSKHPHSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)










![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)

